molecular formula C11H22N2O2 B1442478 tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate CAS No. 860297-27-4

tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate

Cat. No. B1442478
M. Wt: 214.3 g/mol
InChI Key: HGRDDBPZHZEGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is also known by its IUPAC name "tert-butyl 2-(aminomethyl)cyclopentylcarbamate" .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate” can be represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) . This indicates that the molecule consists of a cyclopentyl ring with an aminomethyl group attached, which is further connected to a carbamate group with a tert-butyl moiety .


Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate” is 214.31 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available sources .

Scientific Research Applications

  • Synthesis of Carbocyclic Analogues of 2′-deoxyribonucleotides The compound is utilized as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is significant for the study of nucleotide analogues and their potential uses in medical and biological research (Ober, Marsch, Harms, & Carell, 2004).

  • Atmospheric CO2 Fixation tert-Butyl N-[2-(aminomethyl)cyclopentyl]carbamate is involved in cyclizative atmospheric CO2 fixation processes. This application is crucial for understanding and developing new methods for environmental CO2 capture and utilization (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

  • Metalation and Alkylation Studies The compound is studied for its ability to undergo metalation and alkylation reactions, which are fundamental processes in organic chemistry and synthesis (Sieburth, Somers, & O'hare, 1996).

  • Chemoselective Transformation in Organic Synthesis It is used in the transformation of amino protecting groups, which is a crucial technique in the synthesis of complex organic compounds (Sakaitani & Ohfune, 1990).

  • Synthesis of Insecticide Analogues The compound serves as an intermediate in the synthesis of spirocyclopropanated analogues of insecticides, highlighting its role in developing new agrochemicals (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

  • Development of Protected Amines It is used in the efficient one-pot Curtius rearrangement process to produce tert-butyl carbamates, demonstrating its importance in the preparation of protected amines (Lebel & Leogane, 2005).

  • Synthesis of Biologically Active Compounds The compound is a key intermediate in the synthesis of various biologically active compounds, showcasing its role in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRDDBPZHZEGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704906
Record name tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate

CAS RN

860297-27-4
Record name tert-Butyl [2-(aminomethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Reactant of Route 3
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Reactant of Route 4
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate
Reactant of Route 6
tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.